molecular formula C14H15N5O6S2 B1670277 Desacetylcefotaxime CAS No. 66340-28-1

Desacetylcefotaxime

Katalognummer: B1670277
CAS-Nummer: 66340-28-1
Molekulargewicht: 413.4 g/mol
InChI-Schlüssel: FHYWAOQGXIZAAF-RWFJUVPESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Desacetylcefotaxim wird typischerweise durch Hydrolyse von Cefotaxim synthetisiert. Der Prozess beinhaltet die Entfernung der Acetylgruppe aus Cefotaxim, was zur Bildung von Desacetylcefotaxim führt. Die Reaktionsbedingungen beinhalten oft die Verwendung spezifischer Enzyme oder chemischer Reagenzien, die den Hydrolyseprozess erleichtern .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Desacetylcefotaxim die großtechnische Hydrolyse von Cefotaxim unter kontrollierten Bedingungen. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher Chromatographietechniken, wie z. B. der Ultrahochleistungsflüssigkeitschromatographie (UHPLC), ist üblich, um Desacetylcefotaxim aus dem Reaktionsgemisch zu trennen und zu reinigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Desacetylcefotaxim unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach gewünschter Reaktion, beinhalten aber oft kontrollierte Temperaturen und pH-Werte .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Desacetylcefotaxim, die unterschiedliche antimikrobielle Eigenschaften oder pharmakokinetische Profile haben können .

Wissenschaftliche Forschungsanwendungen

Desacetylcefotaxim hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Desacetylcefotaxim übt seine Wirkung aus, indem es die Synthese der bakteriellen Zellwand hemmt. Es bindet an Penicillin-bindende Proteine (PBPs) in der bakteriellen Zellwand und verhindert die Vernetzung von Peptidoglykanketten, die für die Integrität der Zellwand unerlässlich ist. Dies führt zur Lyse und zum Tod der Bakterienzelle . Die molekularen Zielstrukturen umfassen PBPs wie PBP Ib und PBP III .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Dosing Recommendations

Overview of Pharmacokinetics:
Desacetylcefotaxime exhibits distinct pharmacokinetic properties that influence its therapeutic use. A study involving critically ill pediatric patients demonstrated that this compound clearance is approximately 10.5 L/h, with a one-compartmental model effectively describing its pharmacokinetics . The volume of distribution for cefotaxime was found to be 39.4 L, indicating significant distribution in the body.

Dosing Strategies:
Optimal dosing regimens for this compound are critical for achieving effective therapeutic outcomes. Standard dosing of 50 mg/kg every six hours was shown to meet pharmacokinetic/pharmacodynamic (PK/PD) targets of 100% free drug concentration above the minimum inhibitory concentration (ƒT>MIC) in patients over 10 kg with normal renal function . However, adjustments may be necessary for patients with impaired renal function or those weighing less than 40 kg.

Clinical Applications

Infection Treatment:
this compound is primarily utilized in treating various bacterial infections due to its potent antimicrobial activity. Its efficacy has been documented in several studies, particularly regarding its use in pediatric populations with severe infections . The compound's ability to penetrate tissues effectively makes it suitable for treating deep-seated infections.

Pharmacodynamic Targets:
Research indicates that achieving specific PK/PD targets is essential for successful treatment outcomes. For this compound, maintaining a target of ≥100% ƒT>MIC is crucial for effective bacterial killing . Monte Carlo simulations have been employed to evaluate the probability of target attainment across different dosing regimens and patient profiles.

Case Studies and Research Findings

Case Study Insights:
A notable study involving 36 critically ill pediatric patients provided valuable insights into the pharmacokinetics of this compound. The study utilized capillary microsampling techniques to collect blood samples, demonstrating that this method could yield reliable pharmacokinetic data comparable to traditional sampling methods . The findings support the notion that this compound can be effectively dosed using individualized approaches based on patient-specific factors such as weight and renal function.

Efficacy in Clinical Settings:
The effectiveness of this compound has been further validated through various clinical studies. For instance, its use in intrapartum prophylaxis has been shown to be beneficial in women colonized with resistant bacterial strains . These findings underscore the compound's versatility and importance in managing complex infections.

Summary Table of Key Findings

Parameter Value
Clearance (this compound)10.5 L/h
Volume of Distribution (Cefotaxime)39.4 L
Standard Dosing50 mg/kg every 6 hours
PK/PD Target≥100% ƒT>MIC
Patient PopulationCritically ill pediatric

Wirkmechanismus

Desacetylcefotaxime exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the lysis and death of the bacterial cell . The molecular targets include PBPs such as PBP Ib and PBP III .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Desacetylcefotaxim ist einzigartig durch seine Stabilität gegenüber β-Lactamase und seine längere Eliminationshalbwertszeit im Vergleich zu Cefotaxim. Dies ermöglicht längere Dosierungsintervalle und eine verbesserte therapeutische Wirksamkeit .

Biologische Aktivität

Desacetylcefotaxime, an active metabolite of cefotaxime, exhibits significant antimicrobial activity and pharmacokinetic properties that are critical in clinical settings. This article delves into its biological activity, highlighting various studies, case reports, and relevant data.

Overview of this compound

This compound is primarily recognized for its role in enhancing the efficacy of cefotaxime. It has a superior antimicrobial spectrum compared to second-generation cephalosporins and exhibits a longer serum elimination half-life, facilitating its penetration into various body compartments . The compound is particularly effective against a range of pathogens, including Staphylococcus , Streptococcus , Pseudomonas aeruginosa , and some enterococci .

Spectrum of Activity

This compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is often evaluated through minimum inhibitory concentration (MIC) studies. For instance, it has been shown to reduce the MICs of cefotaxime against various pathogens, indicating synergistic effects when used in combination .

Key Findings:

  • Gram-positive Bacteria: Effective against penicillin-resistant pneumococci and enterococci.
  • Gram-negative Bacteria: Notably active against strains of E. coli and Pseudomonas aeruginosa.

Synergistic Interactions

Several studies have documented the synergistic interactions between this compound and aminoglycosides. For example, a study found that the combination significantly enhances the antimicrobial activity against many Gram-negative pathogens, leading to improved treatment outcomes in critically ill patients .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic application. A study involving critically ill pediatric patients revealed that the drug follows a one-compartment model with first-order elimination. The clearance rate was determined to be approximately 10.5 L/h, with a volume of distribution significantly impacting dosing recommendations .

Table 1: Pharmacokinetic Parameters

ParameterCefotaximeThis compound
Clearance (L/h)12.810.5
Volume of Distribution (L)39.4Not specified

Case Studies

  • Intrapartum Prophylaxis: A study assessing cefotaxime and this compound concentrations during labor showed that both agents achieved levels significantly above their respective MICs for E. coli, supporting their use for preventing infections in pregnant women colonized with resistant strains .
  • Critically Ill Patients: In a pharmacokinetic study involving children aged 1 month to 12 years, dosing regimens were optimized based on the drug's pharmacokinetic parameters to ensure effective treatment while minimizing toxicity .

Eigenschaften

CAS-Nummer

66340-28-1

Molekularformel

C14H15N5O6S2

Molekulargewicht

413.4 g/mol

IUPAC-Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7+/t8-,12-/m1/s1

InChI-Schlüssel

FHYWAOQGXIZAAF-RWFJUVPESA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O

Isomerische SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O

Kanonische SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O

Aussehen

Solid powder

Key on ui other cas no.

66340-28-1

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

deacetylcefotaxime
desacetylcefotaxime
desacetylcefotaxime, monosodium salt
desacetylcefotaxime, monosodium salt, (6R-trans)-isome

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desacetylcefotaxime
Reactant of Route 2
Desacetylcefotaxime
Reactant of Route 3
Reactant of Route 3
Desacetylcefotaxime
Reactant of Route 4
Desacetylcefotaxime
Reactant of Route 5
Desacetylcefotaxime
Reactant of Route 6
Reactant of Route 6
Desacetylcefotaxime
Customer
Q & A

Q1: What is the mechanism of action of dCTX?

A1: Like other cephalosporins, dCTX exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane, disrupting the transpeptidation process essential for peptidoglycan cross-linking. [] This weakens the bacterial cell wall, leading to cell lysis and death.

Q2: Does dCTX contribute to the overall antibacterial effect of cefotaxime?

A2: Yes, despite its lower intrinsic activity, dCTX contributes significantly to the overall efficacy of cefotaxime therapy. Research suggests that dCTX acts synergistically with cefotaxime against a wide range of bacteria, including Enterobacteriaceae and Streptococcus faecalis. [, ] This synergistic interaction enhances bacterial killing and broadens the spectrum of activity. []

Q3: Are there instances where dCTX exhibits greater activity than cefotaxime?

A3: Interestingly, dCTX displays greater potency than cefotaxime against certain bacterial species. For instance, it demonstrates 1-2 log2 dilutions greater activity against Pseudomonas acidovorans and Pseudomonas cepacia. []

Q4: How is dCTX metabolized and eliminated?

A4: dCTX is primarily eliminated through renal excretion. [] Studies indicate that greater than 80% of the administered dose of cefotaxime (which is metabolized to dCTX) is recovered in the urine. []

Q5: Does renal impairment affect the pharmacokinetics of dCTX?

A5: Yes, renal insufficiency significantly impacts the elimination half-life of dCTX. In patients with severe renal impairment, the half-life of dCTX is markedly prolonged compared to patients with normal renal function. [, ]

Q6: What is the impact of hemodialysis on dCTX levels?

A6: Hemodialysis effectively reduces the half-life of both cefotaxime and dCTX, necessitating dose adjustments in patients undergoing this treatment modality. []

Q7: Does the route of cefotaxime administration influence dCTX levels?

A7: Both intravenous and intramuscular administration of cefotaxime result in measurable serum concentrations of dCTX. [] Studies have demonstrated good absorption of cefotaxime following intramuscular injection, leading to the formation of dCTX. []

Q8: Does dCTX penetrate well into body tissues and fluids?

A8: Research indicates that dCTX demonstrates good penetration into various body compartments, including brain abscesses [], human myometrium [], and bronchial secretions. [, ] This penetration is crucial for achieving therapeutic concentrations at the site of infection.

Q9: Which bacterial species are particularly susceptible to dCTX?

A9: dCTX demonstrates notable activity against a wide range of Gram-negative bacteria, including Enterobacteriaceae. [, ] It also exhibits activity against Streptococcus faecalis. []

Q10: Are there bacteria that exhibit resistance to dCTX?

A10: While dCTX possesses a broad spectrum of activity, certain bacteria demonstrate resistance. This includes some strains of Morganella morganii, Pseudomonas aeruginosa, Serratia marcescens, Providencia spp., and Bacteroides fragilis. [, ] Notably, Bacteroides thetaiotaomicron often displays elevated MICs to dCTX, requiring high concentrations for synergistic killing with cefotaxime. []

Q11: Does dCTX offer any advantages over cefotaxime against beta-lactamase-producing bacteria?

A11: Yes, dCTX demonstrates greater stability against certain beta-lactamases compared to cefotaxime. This enhanced stability is particularly notable against enzymes produced by Bacteroides fragilis, Proteus vulgaris, and the k-1 enzyme of Enterobacter-Klebsiella. [, ] This characteristic contributes to the overall efficacy of cefotaxime therapy against beta-lactamase-producing organisms.

Q12: Can bacteria develop resistance to dCTX?

A12: Although not extensively documented, bacterial resistance mechanisms against dCTX likely exist. Given its structural similarity to cefotaxime, cross-resistance to other cephalosporins is also possible. Continuous surveillance and monitoring of bacterial susceptibility patterns are crucial to guide appropriate antibiotic use and minimize the emergence and spread of resistance.

Q13: What are the clinical implications of the synergistic interaction between cefotaxime and dCTX?

A13: The synergy between cefotaxime and dCTX significantly enhances the overall antibacterial effect, potentially leading to improved clinical outcomes in treating infections caused by susceptible organisms. This synergistic interaction allows for less frequent dosing of cefotaxime while maintaining therapeutic efficacy. []

Q14: What are the potential advantages of using cefotaxime over other antibiotics in specific clinical scenarios, considering its metabolism to dCTX?

A14: Cefotaxime, due to its favorable pharmacokinetic properties and its metabolism to the active metabolite dCTX, might be advantageous in treating infections where both agents exhibit synergistic activity or where dCTX demonstrates good penetration and individual potency. This consideration becomes particularly relevant in cases involving difficult-to-treat infections caused by susceptible organisms.

Q15: Are there specific patient populations where the use of cefotaxime, considering its metabolism to dCTX, requires special considerations?

A15: Yes, careful consideration is necessary when administering cefotaxime to patients with impaired renal function due to the altered pharmacokinetics of both cefotaxime and dCTX in this population. [] Dosage adjustments and close monitoring of renal function are crucial to prevent potential drug accumulation and toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.